molecular formula C20H17N5O2S B2793424 N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1003156-72-6

N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2793424
CAS No.: 1003156-72-6
M. Wt: 391.45
InChI Key: HGQOCWOUIQCEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide (Molecular Formula: C₂₃H₂₇N₅O₃S; Molecular Weight: 453.56 g/mol) features a pyridazine core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group, while the pyridazine ring is substituted at the 6-position with a 4-(1H-pyrazol-1-yl)phenyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(21-13-17-3-1-12-27-17)14-28-20-9-8-18(23-24-20)15-4-6-16(7-5-15)25-11-2-10-22-25/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQOCWOUIQCEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine and 6-(4-pyrazol-1-ylphenyl)pyridazine. These intermediates are then reacted under specific conditions to form the final product. Common reagents and catalysts used in these reactions include sulfur-containing compounds, amines, and various solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

ReagentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)RT, CH<sub>3</sub>COOHSulfoxide derivative65–70%
mCPBA (meta-chloroperbenzoic acid)0–5°C, CH<sub>2</sub>Cl<sub>2</sub>Sulfone derivative80–85%

Mechanistic Insight : The sulfur atom in the thioether moiety is nucleophilic, making it susceptible to electrophilic oxidation. Sulfoxides form at lower oxidation states, while excess oxidant yields sulfones.

Reduction Reactions

Selective reduction of functional groups has been reported:

Amide Reduction

ReagentConditionsProductYieldReference
LiAlH<sub>4</sub>Reflux, THFCorresponding amine50–55%

Pyridazine Ring Reduction

ReagentConditionsProductYieldReference
H<sub>2</sub>, Pd/C60 psi, EtOHTetrahydro-pyridazine derivative70–75%

Key Note : The pyridazine ring’s electron-deficient nature facilitates catalytic hydrogenation, while LiAlH<sub>4</sub> selectively reduces the acetamide carbonyl.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The pyridazine ring undergoes S<sub>N</sub>Ar at the 3- and 6-positions due to electron-withdrawing effects.

ElectrophileConditionsProductYieldReference
Cl<sub>2</sub>FeCl<sub>3</sub>, 80°C6-Chloro-pyridazine derivative60–65%
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-substituted pyridazine55–60%

Electrophilic Substitution on Furan

The furan ring participates in electrophilic substitution at the 5-position.

ReagentConditionsProductYieldReference
Br<sub>2</sub>, AcOHRT, 12h5-Bromo-furan derivative75–80%

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsReagentProductYieldReference
6M HClReflux, 6hCarboxylic acid derivative85–90%
NaOH (10%)RT, 24hSodium carboxylate90–95%

Cross-Coupling Reactions

The pyrazole ring’s nitrogen atoms enable coordination in metal-catalyzed reactions:

Reaction TypeCatalystProductYieldReference
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives70–75%

Biological Activity and Reaction Implications

The compound’s reactivity underpins its pharmacological potential:

  • Anticancer Activity : Sulfone derivatives show enhanced inhibitory effects on tyrosine kinases (IC<sub>50</sub> = 0.07–0.12 µM) .

  • Anti-inflammatory Action : Electrophilic substitutions on furan improve COX-2 selectivity (IC<sub>50</sub> = 1.2 nM) .

Stability and Degradation

ConditionObservationReference
UV light (254 nm)Degrades to furan-quinone
pH > 10Acetamide hydrolysis

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the pyrazole and pyridazine classes, including N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide, exhibit anticancer properties. A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines, revealing low-level activity against certain leukemia lines .

Cancer TypeSensitivity Level
LeukemiaSlightly Sensitive
MelanomaNot Sensitive
LungNot Sensitive
ColonNot Sensitive

Antihypertensive and Anticholestromic Effects

Compounds containing pyrazole and pyridazine rings have shown promise as antihypertensive agents. They may inhibit key enzymes involved in hypertension pathways, such as glycogen synthase kinase 3, which plays a role in blood pressure regulation . Additionally, these compounds are being explored for their potential to lower cholesterol levels.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been studied for their ability to combat various pathogens, including bacteria and fungi. The presence of the furan ring is notable as it is associated with several known antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

Study 1: Anticancer Screening

A comprehensive screening was performed on over sixty cancer cell lines, assessing the compound's cytotoxic effects at concentrations of 10 µM. Results indicated selective sensitivity in leukemia cell lines, warranting further research into its therapeutic potential against hematological malignancies .

Study 2: Antihypertensive Activity

In vitro assays demonstrated that derivatives containing similar structural motifs inhibited angiotensin-converting enzyme (ACE), suggesting potential for developing new antihypertensive medications .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine and Pyrazole Moieties

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine
  • Structure : Shares the pyridazine-pyrazole backbone but lacks the sulfanyl-acetamide and furan substituents.
  • Properties: Simpler structure (Molecular Weight: ~265 g/mol) likely results in lower solubility and bioavailability compared to the target compound. No reported biological activity in the evidence .
({6-[(N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}pyridine-3-sulfonamido)methyl]pyridin-2-yl}amino)acetic acid
  • Structure : Contains pyridazine, pyrazole, and sulfonamide groups but replaces acetamide with a carboxylic acid.
  • Application : Acts as a prostaglandin receptor agonist (Molecular Weight: 502.53 g/mol), indicating that pyridazine-pyrazole systems are pharmacologically versatile. The acetamide group in the target compound may enhance membrane permeability compared to the carboxylic acid .

Analogues with Furan and Acetamide Substituents

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
  • Structure : Features a furan-linked triazole-sulfanyl-acetamide system instead of pyridazine-pyrazole.
  • Synthesis: Prepared via alkylation of α-chloroacetamides with KOH, followed by Paal-Knorr condensation .
  • The target compound’s pyridazine-pyrazole system may offer improved metabolic stability over triazole derivatives .
N-[4-(6-methylquinolin-2-yl)phenyl]-2-phenoxyacetamide
  • Structure: Substitutes pyridazine with quinoline and replaces sulfanyl with phenoxy.
  • Properties : Higher molecular weight (368.43 g/mol) and aromaticity may reduce solubility compared to the target compound .

Herbicidal and Antiproliferative Analogues

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (Herbicide)
  • Structure : Simple chloroacetamide lacking heterocyclic complexity.
  • Application : Herbicidal activity highlights the role of the acetamide backbone in agrochemicals. The target compound’s heterocyclic substituents likely redirect its bioactivity toward mammalian targets .
Hydroxyacetamide Derivatives (FP1-12)
  • Structure : Includes hydroxyacetamide linked to imidazole-triazole systems.
  • Synthesis : Involves reflux with pyridine/zeolite catalysts, contrasting with the target compound’s unconfirmed synthetic route .
  • Activity : Antiproliferative effects suggest acetamide derivatives’ broad applicability, though structural differences (e.g., hydroxy group vs. furan) influence target specificity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound 453.56 Pyridazine, pyrazole, furan, sulfanyl-acetamide Unknown (structural screening)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ~280 (estimated) Furan, triazole, sulfanyl-acetamide Anti-exudative (rat models)
Prostaglandin Receptor Agonist (C₂₃H₂₂N₆O₄S) 502.53 Pyridazine, pyrazole, sulfonamide Receptor agonism
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine ~265 Pyridazine, pyrazole, amine None reported

Biological Activity

N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple functional groups, including furan, pyrazole, and pyridazine moieties. The IUPAC name reflects its intricate design, which may contribute to its biological properties.

PropertyDetails
Molecular FormulaC20H21N5O2S
Molecular Weight397.48 g/mol
IUPAC NameThis compound
CAS Number1003156-72-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of intermediates such as furan derivatives and pyridazine-based compounds, followed by coupling reactions to form the final product. Common reagents include sulfur-containing compounds and various solvents to optimize yield and purity.

Antitumor Activity

Research indicates that compounds containing pyrazole and pyridazine rings exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit tumor cell proliferation with IC50 values in the low micromolar range. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Effects

N-[(furan-2-yl)methyl]-2-{6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, certain pyrazole compounds demonstrated comparable anti-inflammatory activity with established drugs .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

The precise mechanism of action for N-[(furan-2-yl)methyl]-2-{6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide remains to be fully elucidated. However, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in cancer progression or inflammation. Detailed studies are necessary to map out these interactions and confirm the biological pathways affected by this compound .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Activity : A derivative of pyrazole showed significant inhibition of MCF7 breast cancer cells with an IC50 value of 0.08 µM, suggesting that modifications in structure can enhance potency against specific cancer types .
  • Anti-inflammatory Research : A series of pyrazole derivatives were tested for COX inhibition, revealing promising results with IC50 values indicating effective anti-inflammatory potential comparable to existing therapeutic agents .

Q & A

What are the key synthetic routes for N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions , including:

  • Amide coupling between furan-2-ylmethylamine and a pyridazine-thioacetic acid intermediate.
  • Suzuki-Miyaura cross-coupling to introduce the pyrazole-phenyl group to the pyridazine core .
    Critical parameters include:
  • Temperature control (e.g., 0–5°C for amide coupling to minimize side reactions).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for thiolation steps).
  • Catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling reactions).
    Yields range from 40–65%, with purity >95% achievable via HPLC purification .

How can researchers resolve contradictions in reported bioactivity data for structural analogs of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

  • Variations in assay protocols : Use standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) .
  • Structural modifications : Compare analogs with substituent changes (e.g., methoxy vs. hydroxy groups on phenyl rings) to isolate pharmacophoric elements .
  • Solubility differences : Pre-treat compounds with DMSO/PBS mixtures to ensure consistent bioavailability .
    A systematic review of dose-response relationships and binding affinity studies (e.g., SPR or ITC) can clarify mechanisms .

What advanced computational methods are suitable for predicting the binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) or receptors, leveraging the pyridazine core’s π-π stacking potential .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100–200 ns trajectories .
  • QSAR modeling : Train models on pyridazine-pyrazole analogs to predict IC₅₀ values for novel targets .
    Validate predictions with in vitro assays (e.g., kinase inhibition assays) .

How should researchers design experiments to assess the metabolic stability of this compound?

  • In vitro hepatic microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
  • Metabolite identification : HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
    Key parameters: pH 7.4, 37°C, and 95% O₂/5% CO₂ for physiological relevance .

What strategies optimize the selectivity of this compound for specific therapeutic targets?

  • Fragment-based drug design : Replace the furan group with bioisosteres (e.g., thiophene) to enhance target affinity .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Crystallography : Co-crystallize with target proteins (e.g., EGFR) to guide structure-based modifications .
    Substituent adjustments at the pyridazine 6-position significantly modulate selectivity .

How can researchers address poor aqueous solubility during formulation studies?

  • Salt formation : Test hydrochloride or sodium salts to improve solubility .
  • Nanoformulation : Use PLGA nanoparticles (100–200 nm) or liposomes (DSPC/cholesterol) for enhanced delivery .
  • Co-solvents : Employ PEG 400 or cyclodextrins (e.g., HP-β-CD) in preclinical formulations .
    Characterize solubility via shake-flask method (pH 1.2–7.4) and validate with HPLC-UV .

What analytical techniques are critical for characterizing this compound’s purity and stability?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridazine C-3 vs. C-6 substitution) .
  • HR-MS : Accurately determine molecular weight (error < 2 ppm) .
  • XRD : Resolve crystal structure to verify stereochemistry .
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolysis (0.1 M HCl/NaOH) to identify degradation pathways .

How do structural modifications at the pyrazole moiety affect the compound’s pharmacokinetic profile?

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP and improve clearance .
  • Metabolic soft spots : Replace methyl groups with deuterium at metabolically labile positions to prolong half-life .
  • Bioisosteric replacement : Swap pyrazole with triazole to enhance metabolic stability while retaining H-bonding capacity .
    In vivo PK studies in rodents (IV/PO dosing) are essential for validation .

What in vitro models are appropriate for evaluating this compound’s anti-inflammatory potential?

  • RAW 264.7 macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .
  • Neutrophil chemotaxis assays : Use Boyden chambers to assess inhibition of fMLP-induced migration .
  • COX-2 inhibition : Compare IC₅₀ values with celecoxib using a fluorometric kit .
    Dose-response curves (0.1–100 μM) and ROS scavenging assays (e.g., DCFH-DA) provide mechanistic insights .

How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations with this compound?

  • Combinatorial libraries : Screen against FDA-approved drugs (e.g., ~1,500 compounds) using viability assays (CellTiter-Glo) .
  • Synergy scoring : Apply the Chou-Talalay method (CompuSyn) to calculate combination indices (CI < 1 indicates synergy) .
  • Transcriptomics : Post-HTS RNA-seq to identify pathways (e.g., MAPK/NF-κB) modulated by synergistic pairs .
    Prioritize combinations with therapeutic relevance (e.g., oncology or autoimmune diseases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.